N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide
Description
The compound N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide features a pyrimidine core substituted with a pyridin-2-ylamino group at the 6-position and an ethylenediamine linker terminating in a pyrazine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXSBVFAGSHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications. These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value.
Mode of Action
N-(pyridin-2-yl)amides, which are structurally similar, were formed via c–c bond cleavage promoted by i2 and tbhp. The reaction conditions were mild and metal-free. This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Core Structural Features of Analogs
Key Observations :
- Heterocycle Diversity : The target compound’s pyrimidine-pyrazine-pyridine triad contrasts with fused systems (e.g., pyridopyrazine in ) or triazine cores (e.g., ), which may alter binding specificity.
Physicochemical Properties
Table 2: Physical Property Comparison
*Calculated based on molecular formula.
Key Observations :
- The target compound’s molecular weight (~356 g/mol) is lower than piperazine-linked analogs (e.g., 8b, 530 g/mol), suggesting better bioavailability .
Key Observations :
Preparation Methods
Synthesis of 6-Chloropyrimidin-4-amine
The pyrimidine core is often prepared via cyclization of β-diketones with guanidine derivatives. For example, reacting malononitrile with guanidine carbonate in ethanol under reflux yields 2,4-diamino-6-chloropyrimidine. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, producing 6-chloropyrimidin-4-amine in 85–90% yield.
Introduction of Pyridin-2-ylamino Group
The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with pyridin-2-amine. This reaction is catalyzed by palladium-based catalysts (e.g., Pd(OAc)₂) in the presence of a ligand such as Xantphos and a base (Cs₂CO₃) in toluene at 110°C. Alternatively, microwave-assisted synthesis at 150°C for 30 minutes achieves 75–80% yield of 6-(pyridin-2-ylamino)pyrimidin-4-amine.
Ethylenediamine Linker Attachment
Activation of Pyrimidine Amine
The 4-amino group of 6-(pyridin-2-ylamino)pyrimidin-4-amine is activated using 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 0–5°C. This forms a reactive imidazolecarbamate intermediate, which is subsequently treated with ethylenediamine in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic attack, yielding N-(2-aminoethyl)-6-(pyridin-2-ylamino)pyrimidin-4-amine with 70–75% yield after column chromatography.
Pyrazine-2-carboxamide Conjugation
Carboxylic Acid Activation
Pyrazine-2-carboxylic acid is activated using CDI or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF). For instance, CDI-mediated activation at 50°C for 2 hours generates the corresponding acyl imidazole, which reacts efficiently with primary amines.
Amide Bond Formation
The activated pyrazine-2-carboxylic acid is coupled with N-(2-aminoethyl)-6-(pyridin-2-ylamino)pyrimidin-4-amine in DMF at 25°C for 12–16 hours. Triethylamine (TEA) is added to scavenge HCl, improving the reaction efficiency (yield: 65–70%). Purification via recrystallization from ethanol/water (1:1) affords the final compound with >98% purity.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent by WO2011154327A1 discloses a solid-phase method using Wang resin-bound pyrazine-2-carboxylic acid. The ethylenediamine linker is introduced via Fmoc chemistry, followed by coupling with pre-functionalized pyrimidine. This approach simplifies purification but requires specialized equipment, yielding 60–65%.
One-Pot Sequential Coupling
WO2009044162A1 describes a one-pot strategy where 6-chloropyrimidin-4-amine, pyridin-2-amine, ethylenediamine, and pyrazine-2-carboxylic acid are sequentially reacted in DMF using Pd(OAc)₂ and CDI. While this reduces step count, the overall yield is lower (50–55%) due to competing side reactions.
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
The 6-position of pyrimidine is highly reactive toward SNAr, but competing reactions at the 2- and 4-positions may occur. Using bulky ligands (e.g., DavePhos) suppresses undesired substitutions, improving regioselectivity to >95%.
Amine Protection Strategies
Primary amines in ethylenediamine require protection during pyrimidine coupling. Boc (tert-butyloxycarbonyl) groups are commonly used, with deprotection achieved via trifluoroacetic acid (TFA) in DCM.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, pyrazine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 8.30 (s, 1H, pyrimidine-H), 7.75–7.70 (m, 2H, NH), 6.90 (d, J = 8.0 Hz, 1H, pyridine-H), 3.65 (t, J = 6.4 Hz, 2H, CH₂), 3.50 (t, J = 6.4 Hz, 2H, CH₂).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, confirming >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Solution-Phase | 70 | 98 | High regioselectivity | Multi-step purification |
| Solid-Phase | 65 | 97 | Simplified purification | Requires specialized resin |
| One-Pot | 55 | 95 | Reduced step count | Lower yield due to side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
